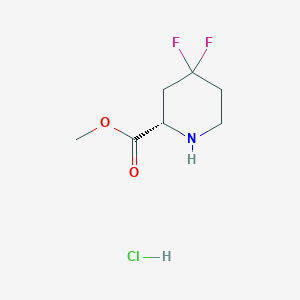

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride,(2S)-

描述

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- is a chemical compound with the molecular formula C7H11ClF2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring and a methyl ester group at the carboxylic acid position. This compound is often used in research and industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

化学反应分析

Types of Reactions

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction may produce difluoroalcohols .

科学研究应用

Anticoagulant Development

One of the notable applications of this compound is its role as an intermediate in the synthesis of anticoagulants. For instance, it has been linked to the synthesis of argatroban, a reversible thrombin inhibitor used for anticoagulant therapy in patients with acute ischemic conditions. Argatroban's mechanism involves selective inhibition of thrombin, making it crucial for treating conditions like Heparin-Induced Thrombocytopenia (HIT) .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its difluoromethyl group enhances biological activity and metabolic stability, making it an attractive candidate for drug development . The presence of fluorine atoms often improves the pharmacokinetic properties of drugs.

Synthetic Methodologies

The compound has been utilized in various synthetic methodologies due to its functional groups that allow for diverse chemical transformations. For example, it can be subjected to hydrogenation reactions to produce other piperidine derivatives .

Chiral Resolution

The (2S)-enantiomer of this compound can be resolved into its chiral forms using chiral acids, facilitating the production of enantiomerically pure substances that are essential in pharmaceuticals .

Data Table: Summary of Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Anticoagulant Therapy | Intermediate for argatroban synthesis | Argatroban |

| Bioactive Compound Synthesis | Building block for various pharmaceuticals | Multiple derivatives |

| Synthetic Methodologies | Used in hydrogenation and other chemical transformations | Various piperidine derivatives |

| Chiral Resolution | Enables production of enantiomerically pure compounds | Chiral piperidine derivatives |

Case Studies and Research Findings

- Argatroban Synthesis :

- Fluorinated Compounds :

- Chiral Synthesis :

作用机制

The mechanism of action of 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 2-Piperidinecarboxylic acid, 4-fluoro-, methyl ester, hydrochloride

- 2-Piperidinecarboxylic acid, 4,4-dichloro-, methyl ester, hydrochloride

- 2-Piperidinecarboxylic acid, 4,4-dibromo-, methyl ester, hydrochloride

Uniqueness

The presence of two fluorine atoms at the 4-position of the piperidine ring makes 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- unique. This structural feature imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

生物活性

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride (2S) is a fluorinated derivative of piperidinecarboxylic acid with potential applications in medicinal chemistry. Its unique structure, characterized by a piperidine ring with a carboxylic acid group and two fluorine substituents at the 4-position, suggests enhanced biological activity compared to non-fluorinated analogs. This article reviews the biological activities associated with this compound, including its pharmacological effects and potential therapeutic applications.

- Molecular Formula : C7H12ClF2NO2

- Molecular Weight : 215.62 g/mol

- CAS Number : 403503-70-8

The hydrochloride salt form enhances solubility in biological fluids, facilitating its application in various biological assays.

Biological Activity Overview

Research indicates that derivatives of piperidinecarboxylic acids exhibit significant biological activities. The following sections summarize key findings related to the biological activity of 2-piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride (2S).

1. Pharmacological Activities

The compound has been studied for its effects on various biological targets:

- Immunoproteasome Inhibition : Recent studies have indicated that compounds similar to 2-piperidinecarboxylic acid derivatives can inhibit immunoproteasomes (iPs), which are crucial in regulating immune responses and inflammation. Specifically, certain fluorinated derivatives showed potent inhibition of iP subunits with IC50 values ranging from 65.6 nM to 420 nM .

- Antioxidant Activity : Compounds derived from piperidinecarboxylic acids have demonstrated antioxidant properties. This is particularly relevant in the context of neuroprotection and reducing oxidative stress in cells .

- Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties against various pathogens. The specific activity of the difluorinated methyl ester has not been extensively documented but aligns with the general trend observed in related compounds .

2. Structure-Activity Relationship (SAR)

The structural modifications significantly influence the biological activity of piperidine derivatives:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-Piperidinecarboxylic acid | Carboxylic acid | Lacks fluorination; used in various pharmaceutical applications. |

| 2-Piperidinone | Ketone derivative | Exhibits different reactivity due to carbonyl group. |

| 1-(2-Fluoroethyl)-4-piperidinecarboxylic acid | Fluorinated derivative | Contains a different substitution pattern affecting biological activity. |

| 4-Fluoro-2-piperidinecarboxylic acid | Fluorinated carboxylic acid | Similar in structure but differs in fluorine positioning. |

The unique aspect of 2-piperidinecarboxylic acid, 4,4-difluoro-, methyl ester lies in its specific fluorination pattern and ester functionality, which may enhance its biological activity compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- In Vitro Studies : Research has shown that derivatives similar to this compound exhibit selective inhibition of iP subunits in vitro, suggesting potential applications in treating inflammatory diseases .

- Toxicity Assessment : Preliminary toxicity studies indicate that compounds within this class do not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . This suggests a favorable safety profile for further development.

- Metabolic Stability : In studies assessing metabolic stability, certain derivatives demonstrated improved stability compared to traditional counterparts, indicating their potential for prolonged therapeutic effects .

属性

IUPAC Name |

methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-7(8,9)2-3-10-5;/h5,10H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRJTFVCUPBHAH-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(CCN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。